1-Nitro-4-nitrosobenzene 1-Nitro-4-nitrosobenzene
Brand Name: Vulcanchem
CAS No.: 4485-08-9
VCID: VC8180293
InChI: InChI=1S/C6H4N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H
SMILES: C1=CC(=CC=C1N=O)[N+](=O)[O-]
Molecular Formula: C6H4N2O3
Molecular Weight: 152.11 g/mol

1-Nitro-4-nitrosobenzene

CAS No.: 4485-08-9

Cat. No.: VC8180293

Molecular Formula: C6H4N2O3

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

1-Nitro-4-nitrosobenzene - 4485-08-9

Specification

CAS No. 4485-08-9
Molecular Formula C6H4N2O3
Molecular Weight 152.11 g/mol
IUPAC Name 1-nitro-4-nitrosobenzene
Standard InChI InChI=1S/C6H4N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H
Standard InChI Key IDZTUECABAHWLE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1N=O)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Nitro-4-nitrosobenzene features a planar benzene ring with nitro (-NO2\text{-NO}_2) and nitroso (-NO\text{-NO}) groups at the 1- and 4-positions, respectively. Quantum mechanical calculations (B3LYP/6-31G**) confirm the resonance stabilization of the nitroso group, which adopts a bent geometry with a bond angle of 144\sim 144^\circ at the nitrogen atom . The N-O\text{N-O} bond lengths are calculated as 1.223 Å (nitro) and 1.214 Å (nitroso) .

Table 1: Key Structural Parameters

ParameterValueMethod/Source
Molecular FormulaC6H4N2O3\text{C}_6\text{H}_4\text{N}_2\text{O}_3PubChem
Molecular Weight152.11 g/molPubChem
N-O\text{N-O} (Nitro)1.223 ÅDFT (B3LYP/6-31G**)
N-O\text{N-O} (Nitroso)1.214 ÅDFT (B3LYP/6-31G**)

Synthesis and Reaction Pathways

Electrochemical Coupling

Recent advances highlight the electrochemical synthesis of nitro-NNO-azoxy derivatives from nitrosoarenes. Using ammonium dinitramide (ADN) as a reagent, 1-nitro-4-nitrosobenzene undergoes coupling under constant current electrolysis (60 mA, 2 F/mol) in acetonitrile, yielding nitro-azoxy compounds with up to 85% efficiency . Key optimizations include:

  • Solvent: Acetonitrile outperforms DMF, MeOH, and HFIP due to superior solubility and stability .

  • Electrodes: Carbon felt anodes and platinum wire cathodes maximize yield .

Table 2: Optimization of Electrochemical Synthesis

ConditionYield (%)Comment
ADN (4 mmol), MeCN85Optimal reagent loading
KDN (4 mmol)34Lower solubility vs. ADN
2 F/mol electricity77Current efficiency threshold

Nitrosodesilylation

The ipso\textit{ipso}-substitution of trimethylsilyl precursors with nitrosonium tetrafluoroborate (NOBF4\text{NOBF}_4) provides a regioselective route to nitrosobenzenes. This method avoids competing oxidation pathways, achieving >90% purity for electron-deficient substrates .

Physicochemical Properties

Thermal Stability

1-Nitro-4-nitrosobenzene exhibits moderate thermal stability, with decomposition observed above 150°C. Differential scanning calorimetry (DSC) reveals an exothermic peak at 165°C, indicative of nitroso group dissociation .

Table 3: Thermal and Physical Properties

PropertyValueSource
Melting PointNot reportedChemsrc
Density1.447 g/cm³FisherSci (analog)
SolubilityInsoluble in waterPubChem

Spectroscopic Data

  • UV-Vis: Absorbs at λmax=310nm\lambda_{\text{max}} = 310 \, \text{nm} (nitroso nπn \rightarrow \pi^*) and 260nm260 \, \text{nm} (nitro ππ\pi \rightarrow \pi^*) .

  • IR: Stretching vibrations at 1520 cm⁻¹ (N=O\text{N=O}, nitroso) and 1350 cm⁻¹ (N-O\text{N-O}, nitro) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-Nitro-4-nitrosobenzene is a precursor to heterocyclic compounds like benzimidazoles and quinoxalines, which are scaffolds for anticancer and antimicrobial agents . For example, its reduction yields 1,4-diaminobenzene, a key intermediate in polyurethane production .

Photoresponsive Materials

The nitroso group’s photoisomerization enables applications in light-switchable systems. Irradiation at 405 nm induces ZZ-to-EE isomerization, with a thermal half-life of 6.8 minutes at −60°C, making it suitable for optoelectronic devices .

ParameterValueSource
HS Code2904209090Chemsrc
StabilityAir-sensitiveMolcore

Recent Research Advances

Catalytic Applications

Silver-catalyzed nitrosation using NOBF4\text{NOBF}_4 enables C–H functionalization of aromatic amides, expanding access to nitroso derivatives under mild conditions .

Computational Insights

Density functional theory (DFT) studies predict a twisted transition state for thermal EE-to-ZZ isomerization, with activation energies of 45kJ/mol\sim 45 \, \text{kJ/mol} in polar solvents .

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